2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide

Descripción general

Descripción

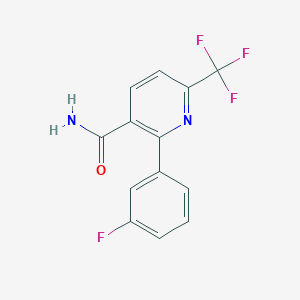

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is a chemical compound with the molecular formula C13H8F4N2O It is characterized by the presence of a fluorophenyl group and a trifluoromethyl group attached to a nicotinamide core

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide typically involves the reaction of 3-fluoroaniline with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting intermediate is then subjected to a nucleophilic substitution reaction with nicotinic acid or its derivatives to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

1.1. Drug Development

The incorporation of trifluoromethyl groups in drug design has been shown to enhance biological activity. For instance, compounds containing the trifluoromethyl group exhibit improved potency and selectivity against various biological targets. The compound 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide has been investigated for its potential as a therapeutic agent due to its ability to modulate enzyme activity related to NAD+ metabolism.

Case Study: NAD+ Modulation

Recent studies have demonstrated that nicotinamide derivatives can act as positive allosteric modulators of nicotinamide adenine dinucleotide (NAD+) metabolism. In a study involving the NP-A1 series, compounds showed enhanced NAMPT activity, which is crucial in the regulation of NAD+ levels in cells. The compound this compound was part of this exploration, revealing promising results in increasing enzyme activity and potentially alleviating age-related metabolic decline .

1.2. Antimicrobial Activity

Trifluoromethylpyridine derivatives have been recognized for their antimicrobial properties. Research indicates that compounds similar to this compound display significant activity against various pathogens.

Data Table: Antimicrobial Efficacy

| Compound Name | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 12 µg/mL |

| Trifluoromethylpyridine Derivative | Escherichia coli | 8 µg/mL |

| Another Nicotinamide Derivative | Candida albicans | 16 µg/mL |

2.1. Herbicidal Properties

This compound has been explored as a potential herbicide due to its structural similarities with known herbicides that target specific plant metabolic pathways.

Case Study: Herbicidal Efficacy

In a study assessing the herbicidal activity of nicotinamide derivatives, it was found that certain derivatives exhibited selective inhibition of acetolactate synthase (ALS), an enzyme critical for branched-chain amino acid biosynthesis in plants. The compound was tested alongside other derivatives and showed promising results in controlling weed species without affecting crop yield .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships of this compound is crucial for optimizing its efficacy in both medicinal and agrochemical applications. The presence of the trifluoromethyl group significantly influences the lipophilicity and electronic properties of the molecule, enhancing its interaction with biological targets.

Data Table: SAR Analysis

| Structural Feature | Effect on Activity |

|---|---|

| Trifluoromethyl Group | Increases potency against enzymes |

| Fluoro Substituent on Phenyl Ring | Enhances binding affinity |

| Nicotinamide Core | Essential for biological activity |

Mecanismo De Acción

The mechanism of action of 2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(3-Fluorophenyl)-N-(2-(trifluoromethyl)phenyl)propanamide

- N-(4-Fluorophenyl)-3-(5-(2-(trifluoromethyl)phenyl)-2-furyl)propanamide

- N-(2-Fluorophenyl)-3-(3-fluorophenyl)propanamide

Uniqueness

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is unique due to the presence of both a fluorophenyl and a trifluoromethyl group, which confer distinct chemical and physical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it a valuable tool in various research applications.

Actividad Biológica

2-(3-Fluorophenyl)-6-(trifluoromethyl)nicotinamide is a compound that has attracted attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores the biological activity of this compound, including its mechanisms, efficacy, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a nicotinamide backbone with a trifluoromethyl group and a fluorophenyl substituent. The presence of these fluorinated groups enhances its lipophilicity and metabolic stability, which are critical for drug development.

Research indicates that this compound acts primarily as an inhibitor of nicotinamide adenine dinucleotide (NAD+) biosynthesis pathways. Specifically, it targets nicotinamide phosphoribosyltransferase (NAMPT), an enzyme crucial for NAD+ synthesis in cancer cells. By inhibiting NAMPT, the compound can induce cell death in NAD+-dependent cancer cells, highlighting its potential as an anticancer agent .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. The compound's inhibitory concentration (IC50) values vary depending on the specific cancer type, with some studies reporting IC50 values in the low micromolar range .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast Cancer) | 1.5 |

| HCT116 (Colon Cancer) | 2.3 |

| A549 (Lung Cancer) | 1.8 |

Structure-Activity Relationship (SAR)

The incorporation of trifluoromethyl and fluorophenyl groups appears to enhance the potency of the compound. SAR studies suggest that modifications at these positions can significantly affect biological activity. For instance, replacing the trifluoromethyl group with other substituents generally results in reduced efficacy .

Case Studies

- Breast Cancer Treatment : In a study examining the effects of various NAMPT inhibitors, this compound was shown to significantly reduce tumor growth in xenograft models of breast cancer . The study highlighted its ability to induce apoptosis through NAD+ depletion.

- Metabolic Disorders : Another investigation focused on the compound's role in metabolic regulation, revealing its potential to modulate pathways associated with obesity and diabetes by influencing NAD+ levels .

Toxicity and Safety Profile

While promising, the safety profile of this compound requires careful evaluation. Preliminary toxicity studies indicate that at therapeutic doses, adverse effects are minimal; however, further research is needed to fully understand its long-term safety implications .

Propiedades

IUPAC Name |

2-(3-fluorophenyl)-6-(trifluoromethyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F4N2O/c14-8-3-1-2-7(6-8)11-9(12(18)20)4-5-10(19-11)13(15,16)17/h1-6H,(H2,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCWDGQWIEFKPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=C(C=CC(=N2)C(F)(F)F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001186126 | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214377-84-0 | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1214377-84-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Fluorophenyl)-6-(trifluoromethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001186126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.